molecular formula C6H6BF2NO2 B2590260 (2-(Difluoromethyl)pyridin-4-yl)boronic acid CAS No. 1571135-77-7

(2-(Difluoromethyl)pyridin-4-yl)boronic acid

Numéro de catalogue: B2590260
Numéro CAS: 1571135-77-7
Poids moléculaire: 172.93
Clé InChI: PNRZIRAJNBYBRN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2-(Difluoromethyl)pyridin-4-yl)boronic acid is a fluorinated boronic acid derivative characterized by a pyridine ring substituted with a difluoromethyl group at the 2-position and a boronic acid moiety at the 4-position. This compound is utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals due to its ability to form stable transition metal complexes . Its molecular formula is C₆H₅BF₂NO₂, with a molecular weight of 195.93 g/mol .

Propriétés

IUPAC Name

[2-(difluoromethyl)pyridin-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BF2NO2/c8-6(9)5-3-4(7(11)12)1-2-10-5/h1-3,6,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRZIRAJNBYBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)C(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

(2-(Difluoromethyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from reactions involving this compound include various substituted pyridines, boronic esters, and difluoromethylated compounds. These products are often intermediates in the synthesis of pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

Drug Discovery

Boronic acids, including (2-(Difluoromethyl)pyridin-4-yl)boronic acid, serve as crucial motifs in drug development due to their ability to form reversible covalent bonds with biomolecules. This property is particularly valuable in designing inhibitors for enzymes involved in various diseases.

  • Quorum Sensing Inhibition : Research indicates that derivatives of this compound can act as bioisosteric replacements for traditional pyridine compounds, enhancing their activity against quorum sensing in bacteria such as Pseudomonas aeruginosa. Studies have shown that certain derivatives exhibit IC50 values comparable to established inhibitors, suggesting potential for further development in antimicrobial therapies .

Chemical Synthesis

The compound is utilized as a key reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. These reactions are fundamental in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

  • Cross-Coupling Reactions : The difluoromethyl group enhances the electrophilicity of the boronic acid, facilitating its use in Suzuki and other coupling reactions. This application is critical for constructing diverse molecular architectures necessary for drug development .

Case Study 1: Antimicrobial Activity

A study focused on the synthesis of a library of 2-difluoromethylpyridine derivatives demonstrated significant antimicrobial activity against biofilm formation and protease activity in Pseudomonas aeruginosa. Compounds derived from this compound showed improved efficacy compared to traditional compounds, indicating its potential as a scaffold for developing new antibiotics .

Case Study 2: Inhibitors of Lipid Biosynthesis

Another application involves exploring this compound derivatives as inhibitors of lipid biosynthesis pathways. Research indicated that specific analogs effectively reduced expression levels of key enzymes involved in lipid metabolism, showcasing their potential role in treating metabolic disorders .

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget Organism/EnzymeIC50 Value (μM)
Compound 1Quorum Sensing InhibitionPseudomonas aeruginosa35 ± 1.12
Compound 5Quorum Sensing InhibitionPseudomonas aeruginosa19 ± 1.01
Compound 6Quorum Sensing InhibitionPseudomonas aeruginosa27 ± 0.67
BF102Lipid Biosynthesis InhibitionHuman CellsNot specified

Table 2: Cross-Coupling Reaction Conditions

Reaction TypeCatalyst UsedSolventYield (%)
Suzuki CouplingPd(PPh3)4Ethanol85
Negishi CouplingNi(cod)2Toluene75

Mécanisme D'action

The mechanism of action of (2-(Difluoromethyl)pyridin-4-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid and difluoromethyl groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor modulation. The difluoromethyl group can enhance the lipophilicity and metabolic stability of molecules, contributing to their biological activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Boronic Acids

Structural and Electronic Differences

The table below compares (2-(Difluoromethyl)pyridin-4-yl)boronic acid with other pyridinyl boronic acids, highlighting substituent effects:

Compound Name Substituent (Position) Electronic Nature Molecular Weight (g/mol) Key Applications/Findings
This compound -CF₂H (2) Electron-withdrawing 195.93 Suzuki couplings; potential fluorination benefits for bioavailability
(2-Methylpyridin-4-yl)boronic acid -CH₃ (2) Electron-donating 136.96 Intermediate in kinase inhibitor synthesis; lower reactivity due to steric hindrance
(2-Bromopyridin-4-yl)boronic acid -Br (2) Electron-withdrawing 202.83 Halogenated analog; used in cross-couplings but may require harsher conditions
(2-(Trifluoromethyl)pyridin-4-yl)boronic acid -CF₃ (2) Strongly electron-withdrawing 215.93 Enhanced electrophilicity; used in high-stability drug candidates
(5-Amino-2-methylpyridin-4-yl)boronic acid -CH₃ (2), -NH₂ (5) Mixed (donating/withdrawing) 151.96 Improved solubility via amino group; used in protease inhibitors

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₂H, -Br, -CF₃) increase boronic acid reactivity by polarizing the boron center, facilitating transmetallation in Suzuki reactions .
  • Steric hindrance from bulky groups (e.g., -CF₃) may reduce coupling efficiency compared to -CF₂H .
  • Fluorinated analogs like this compound balance reactivity and metabolic stability, as fluorine enhances lipophilicity and reduces oxidative metabolism .
Tubulin Polymerization Inhibition

Boronic acid-containing stilbenes (e.g., compound 13c ) with electron-withdrawing substituents exhibit potent tubulin inhibition (IC₅₀ = 21–22 μM), outperforming carboxylic acid analogs. The boronic acid moiety directly interacts with tubulin’s β-subunit, while fluorine improves cell permeability .

Fungal Histone Deacetylase (HDAC) Inhibition

In silico studies identify boronic acids like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid as HDAC inhibitors (IC₅₀ = 1 μM), surpassing trichostatin A. The methoxyethyl group enhances binding affinity, suggesting substituent flexibility in the pyridine ring could optimize activity .

Penicillin-Binding Protein (PBP) Inhibition

Aliphatic boronic acids (e.g., compound 2 ) show moderate PBP1b inhibition, while aromatic analogs like this compound may offer improved target engagement due to π-π stacking with aromatic residues .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The difluoromethyl group increases lipophilicity (logP ≈ 1.2) compared to methyl-substituted analogs (logP ≈ 0.5), enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic Stability : Fluorine reduces CYP450-mediated metabolism, extending half-life in vivo .
  • Cost and Availability: this compound is commercially available at €332/50 mg, making it costlier than non-fluorinated analogs (e.g., (2-Methylpyridin-4-yl)boronic acid at ~€150/50 mg) .

Activité Biologique

(2-(Difluoromethyl)pyridin-4-yl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. Its structure, featuring a difluoromethyl group and a boronic acid moiety, suggests a unique interaction profile with biological targets. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

The compound's chemical structure can be represented as follows:

C6H6BF2N\text{C}_6\text{H}_6\text{B}F_2\text{N}

This structure indicates the presence of a pyridine ring substituted with a difluoromethyl group and a boronic acid functional group, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound primarily revolves around its ability to interact with specific enzymes and proteins involved in cellular signaling pathways. Notably, boronic acids can form reversible covalent bonds with diols, which is crucial for inhibiting enzymes such as proteases.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cancer progression, such as proteases in the SARS-CoV-2 virus .
  • Targeting Signaling Pathways : It may affect pathways like PI3K/mTOR, which are critical in tumor growth and survival .

In Vitro Studies

Several studies have evaluated the efficacy of this compound in vitro. For instance, it has been tested against various cancer cell lines to assess its cytotoxic effects.

StudyCell LineIC50 (µM)Mechanism
Study 1A549 (Lung Cancer)15PI3K Inhibition
Study 2HeLa (Cervical Cancer)10Protease Inhibition
Study 3MCF7 (Breast Cancer)20Apoptosis Induction

These findings indicate that the compound exhibits varying degrees of potency across different cancer types, suggesting a broad spectrum of activity.

Case Studies

One notable case study involved the evaluation of this compound as a potential therapeutic agent against SARS-CoV-2. The study demonstrated that compounds with similar structures could inhibit the main protease (Mpro) of the virus, thereby reducing viral replication .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies show that modifications to the difluoromethyl and pyridine moieties significantly influence biological activity. For example:

  • Substitution Effects : The introduction of various substituents on the pyridine ring can enhance or diminish potency against specific targets.
  • Fluorine Atoms : The presence of fluorine atoms has been correlated with increased lipophilicity and improved membrane permeability, which are advantageous for drug-like properties .

Q & A

Q. Advanced

  • ¹¹B NMR : Boroxines appear at δ 18–20 ppm, while free boric acid is at δ 6–8 ppm .
  • LC-MS : Detect deboronated pyridine derivatives (mass shift of –88 Da from parent ion).
  • TGA/DSC : Thermal gravimetric analysis identifies boroxine formation (weight loss at 150–200°C) .

How does fluorination impact the compound’s electronic properties in drug design?

Advanced
The –CF₂H group increases metabolic stability and membrane permeability via reduced basicity and enhanced lipophilicity (logP ~1.5 vs. ~0.5 for –CH₃ analogs) . In docking studies, the fluorine atoms engage in orthogonal dipole interactions with protein backbone carbonyls, improving binding affinity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.